tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate
Description
Infrared (IR) Spectroscopy
The IR spectrum of the compound displays characteristic absorptions at:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
The electron ionization (EI-MS) spectrum shows a molecular ion peak at m/z 257.33 ([M]⁺), consistent with the molecular formula C₁₃H₂₃NO₃. Fragmentation pathways include:
- Loss of the tert-butyl group (m/z 201.2)
- Cleavage of the spiro ring (m/z 143.1)
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl (2R)-2-hydroxy-4-oxo-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-14(5-7-15)9-10(16)8-11(14)17/h10,16H,4-9H2,1-3H3/t10-/m0/s1 |
InChI Key |
BNDBURMGSFFGLG-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H](CC2=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene under reflux conditions . The reaction yields a mixture of isomeric condensation products, which can be separated based on their solubility in hexane . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: Reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Reduction and Oxidation: Can be reduced or oxidized under specific conditions to yield different products.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atom in the piperidine ring.
Common reagents used in these reactions include hydrazine hydrate, which is used to form spirocyclic pyrazoles, and hydrogen chloride in dioxane for further functionalization .
Scientific Research Applications
tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of other biologically active heterocyclic compounds.
Medicinal Chemistry:
Material Science: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate with analogous spirocyclic derivatives, focusing on structural variations, physicochemical properties, and applications.
Structural Analogues with Modified Substituents
Analogues with Varied Ring Systems
Key Research Findings
- Biological Activity : Triazaspiro derivatives (e.g., ) show promise as DDR1 inhibitors, suggesting the target compound’s hydroxyl group could be leveraged for similar applications with optimized hydrogen bonding .
- Stereochemical Impact : The (R)-configuration at position 3 may confer distinct binding preferences compared to diastereomers like the (4s)-hydroxy analogue .
- Thermal Stability : All Boc-protected spiro compounds exhibit stability under standard storage conditions (2–8°C, inert atmosphere) .
Biological Activity
tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and the presence of functional groups that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 257.33 g/mol. The compound features a tert-butyl ester group, a carbonyl group, and a hydroxyl functional group, which contribute to its reactivity and potential interactions with biological targets .
Interaction with Biological Targets
Studies suggest that compounds similar to this compound may interact with various receptors involved in pain signaling pathways. The presence of the carbonyl and hydroxyl groups indicates possible hydrogen bonding interactions with receptor sites, which could enhance binding affinity and specificity for therapeutic targets related to pain relief and inflammation control.
Antioxidant Activity
Research has highlighted the antioxidant properties of related compounds, which may extend to this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. The ability to quench free radicals can protect cells from damage and promote cellular health .
Medicinal Chemistry Applications
In medicinal chemistry, this compound has been identified as a potential building block for synthesizing more complex pharmaceuticals or agrochemicals. Its structural similarity to bioactive compounds suggests that it may exhibit therapeutic effects in pain management and anti-inflammatory applications .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate | 374794-96-4 | 0.89 |
| tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | 147804-30-6 | 0.88 |
| tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate | 1209319-87-8 | 0.87 |
These compounds exhibit structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound within this class of molecules .
Q & A
Q. What are the optimal synthetic routes for tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate?
The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the spirocyclic backbone via cyclization of ketoamide precursors in THF or dichloromethane, using triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) as catalysts .
- Step 2 : Introduction of the tert-butyloxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions .
- Step 3 : Stereoselective hydroxylation at the 3-position using chiral reducing agents (e.g., Corey-Bakshi-Shibata catalyst) to achieve the (R)-configuration.
Q. Key Considerations :
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Refrigerated (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards). Work in a fume hood due to inhalation risks (H332/H335) .
- Decomposition : Monitor for color changes (white → yellow) indicating degradation; confirm stability via TLC or HPLC .
Advanced Research Questions
Q. What analytical methods resolve stereochemical ambiguities in the (R)-3-hydroxy configuration?
- Chiral HPLC : Use a Chiralpak® IA/IB column with hexane:isopropanol (90:10) to determine enantiomeric excess (ee) .
- NMR Analysis : - and -NMR can differentiate diastereomers. For example, the (R)-configuration shows distinct splitting patterns for the hydroxyl proton (δ 3.8–4.2 ppm, broad singlet) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) provides definitive stereochemical assignment, though crystallization may require slow evaporation from ethanol/water mixtures .
Q. Data Contradictions :
Q. How does the spirocyclic structure influence biological activity in drug discovery?
The 8-azaspiro[4.5]decane core:
- Enhances rigidity , improving target binding (e.g., kinase inhibitors) by reducing entropic penalties .
- Modulates solubility : The Boc group increases lipophilicity (logP ~2.1), while the hydroxyl group allows hydrogen bonding with biological targets .
- Case Study : In EGFR inhibitor synthesis, spirocyclic analogues show 10–50× higher potency than linear counterparts due to conformational restriction .
Q. Methodological Insight :
Q. What strategies mitigate low yields during Boc protection/deprotection steps?
- Boc Protection : Optimize stoichiometry (1.2 eq Boc₂O per amine) and reaction time (16–24 hr) to avoid over- or under-protection .
- Deprotection : Use TFA (trifluoroacetic acid) in dichloromethane (1:4 v/v) at 0°C to minimize side reactions (e.g., lactam formation) .
- Troubleshooting : If yields drop below 70%, check for moisture (via Karl Fischer titration) or Boc reagent degradation (by -NMR) .
Q. How can researchers validate synthetic intermediates using spectroscopic techniques?
- LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 254.2 for the Boc-protected intermediate) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹) and hydroxyl groups (O-H at 3200–3600 cm⁻¹) .
- HRMS : Use high-resolution mass spectrometry (<5 ppm error) to distinguish between isomers or degradation products .
Methodological Best Practices
- Stereochemical Purity : Always report ee values (via chiral HPLC) and correlate with bioactivity data to avoid false structure-activity conclusions .
- Safety Protocols : Follow OSHA guidelines (29 CFR 1910) for respiratory protection (N95 masks) and waste disposal (neutralize TFA before disposal) .
- Data Reproducibility : Document solvent lot numbers and humidity levels, as trace water can hydrolyze the Boc group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
